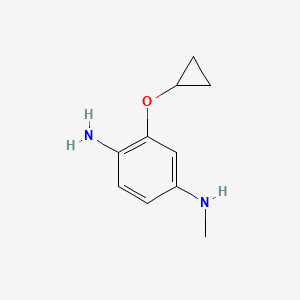
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine is an organic compound that belongs to the class of phenylmethanamines This compound features a phenyl ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-isopropoxyphenyl)methanamine can be achieved through several synthetic routes
-
Alkylation of Phenol Derivative
Starting Material: 4-hydroxy-2-isopropoxyphenol
Reagents: Cyclopropyl bromide, potassium carbonate
Conditions: Reflux in acetone
Product: 4-cyclopropoxy-2-isopropoxyphenol
-
Reductive Amination
Starting Material: 4-cyclopropoxy-2-isopropoxybenzaldehyde
Reagents: Ammonium acetate, sodium cyanoborohydride
Conditions: Methanol, room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate, hydrogen peroxide
Conditions: Aqueous or organic solvents, elevated temperatures
Products: Corresponding carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous solvents, low temperatures
Products: Alcohols or amines
-
Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Organic solvents, room temperature
Products: Halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in dichloromethane at room temperature.
Major Products
Oxidation: 4-cyclopropoxy-2-isopropoxybenzoic acid
Reduction: 4-cyclopropoxy-2-isopropoxybenzylamine
Substitution: 4-bromo-2-isopropoxyphenylmethanamine
Scientific Research Applications
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-isopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (4-Cyclopropoxy-2-methoxyphenyl)methanamine
- (4-Cyclopropoxy-2-ethoxyphenyl)methanamine
- (4-Cyclopropoxy-2-propoxyphenyl)methanamine
Uniqueness
(4-Cyclopropoxy-2-isopropoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the phenyl ring, which confer distinct steric and electronic properties. These features influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(4-cyclopropyloxy-2-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-9(2)15-13-7-12(16-11-5-6-11)4-3-10(13)8-14/h3-4,7,9,11H,5-6,8,14H2,1-2H3 |
InChI Key |
MOABYLRSCQEHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


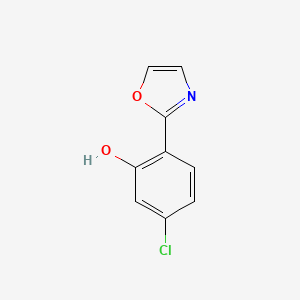
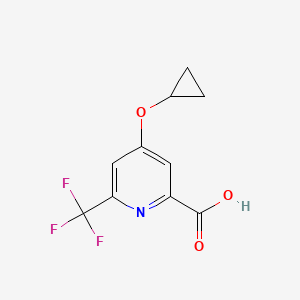
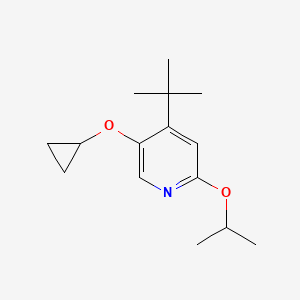
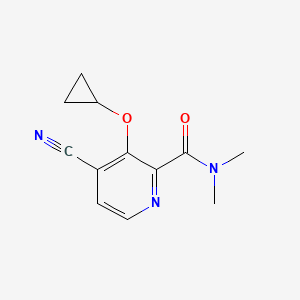
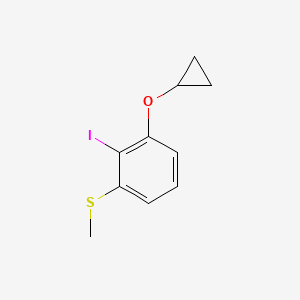
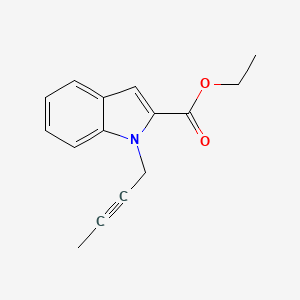
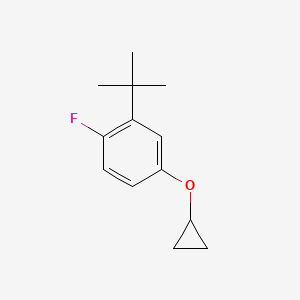
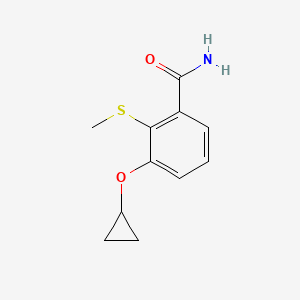
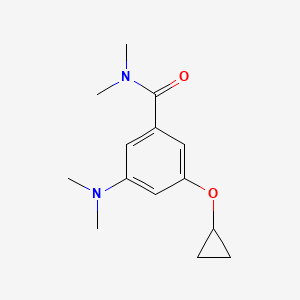
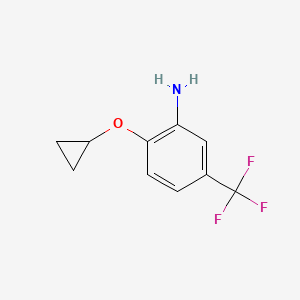
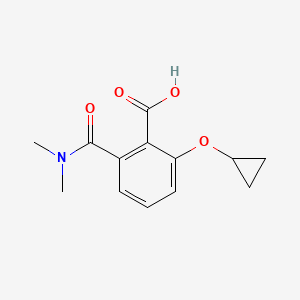
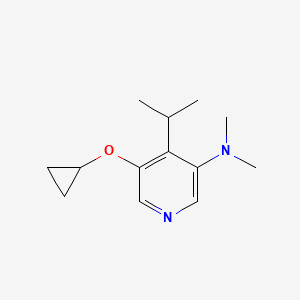
![4-[(4-Fluoro-2-methyl-1h-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbaldehyde](/img/structure/B14823239.png)
